[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide
CAS No.: 2565792-64-3
Cat. No.: VC11650114
Molecular Formula: C36H48NO2PS
Molecular Weight: 589.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-64-3 |
|---|---|
| Molecular Formula | C36H48NO2PS |
| Molecular Weight | 589.8 g/mol |
| IUPAC Name | (R)-N-[(S)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C36H48NO2PS/c1-36(2,3)41(38)37-34(29-19-10-5-11-20-29)32-25-16-26-33(39-27-28-17-8-4-9-18-28)35(32)40(30-21-12-6-13-22-30)31-23-14-7-15-24-31/h4-5,8-11,16-20,25-26,30-31,34,37H,6-7,12-15,21-24,27H2,1-3H3/t34-,41+/m0/s1 |
| Standard InChI Key | OKHPITJHTGHRAZ-FJOUAFLFSA-N |
| Isomeric SMILES | CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
| SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
| Canonical SMILES | CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Introduction
[Introduction to [S(R)]-N-(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide
[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound that belongs to the family of phosphine ligands. These compounds are crucial in various catalytic reactions, particularly in asymmetric synthesis, due to their ability to form stable complexes with transition metals. The specific structure of this compound includes a benzyloxy group, a dicyclohexylphosphino group, and a phenylmethyl moiety attached to a sulfinamide backbone.
Synonyms and Identifiers
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PubChem CID: 155293971
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IUPAC Name: (R)-N-[(S)-3-(Benzyloxy)-2-(dicyclohexylphosphanyl)phenylmethyl]-2-methylpropane-2-sulfinamide
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Synonyms: Include MFCD32697212 and other depositor-supplied synonyms .
Storage and Handling
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Storage Restrictions: Requires storage under an argon atmosphere to prevent degradation.
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Handling Precautions: As with many chemical compounds, handling should be done in a well-ventilated area, and protective equipment should be worn.
Applications and Research Findings
Phosphine ligands like [S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl)phenylmethyl]-2-methyl-2-propanesulfinamide are primarily used in asymmetric catalysis. They facilitate the formation of chiral centers in organic molecules, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Catalytic Reactions
These compounds are often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where they help improve the efficiency and selectivity of the reaction.
Asymmetric Synthesis
The chiral nature of these ligands makes them ideal for asymmetric hydrogenation and other reactions where enantioselectivity is required.
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